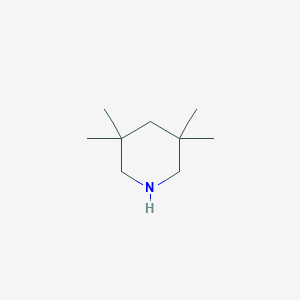

3,3,5,5-四甲基哌啶

描述

Synthesis Analysis

The synthesis of 3,3,5,5-Tetramethylpiperidine and related compounds involves various chemical reactions and methodologies. One approach includes the interaction of 1-amino-2,2,6,6-tetramethylpiperidine with specific reagents to yield complexes with significant structural characteristics, showcasing the diversity in synthetic strategies for derivatives of tetramethylpiperidine (Danopoulos, Wilkinson, & Williams, 1994). Another method involves reacting 2,2,6,6-tetramethylpiperidine (tmpH) with AlX3 to form adducts, demonstrating the reactivity of tetramethylpiperidine with other chemical entities (Krossing et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to 3,3,5,5-Tetramethylpiperidine has been elucidated through various techniques, including X-ray crystallography. Studies have revealed intricate details about the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of their structural properties. For instance, the crystal structure of sodium 2,2,6,6-tetramethylpiperidide exhibits a trimeric molecule with a planar (NaN)3 ring, providing insight into the molecular conformation of tetramethylpiperidine derivatives (Gehrhus et al., 1999).

Chemical Reactions and Properties

Tetramethylpiperidine derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. For example, the reaction of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) with Br2 yields TEMPO-Br salts, demonstrating the compound's ability to participate in halogenation reactions and form stable radical species (Percino et al., 2016). Another study highlights the catalytic role of 2,2,6,6-tetramethylpiperidine in ortho-selective chlorination of phenols, underscoring its utility in synthetic chemistry (Saper & Snider, 2014).

科学研究应用

研究生物活性自由基的稳定性:四甲基哌啶衍生物被用来研究生物活性自由基的稳定性。这对于了解生物系统中自由基的行为至关重要 (Rozynov et al., 1978)。

合成复杂分子:1,3-环己二酮与3,3,5,5-四甲基哌啶的氧化反应产生新颖的烯-三酮,这些是复杂分子合成中多功能的构建块 (Eddy et al., 2012)。

形成稳定加合物:这种化合物与AlX3和AlH2Cl反应产生稳定的加合物,在各种科学研究应用中很有用 (Krossing et al., 1998)。

研究中的自旋标记:3,3,5,5-四甲基哌啶是一种有效的自旋标记试剂,用于研究分子相互作用和结构 (Alcock et al., 1977)。

活性药物成分的制造:TEMPO,3,3,5,5-四甲基哌啶的衍生物,在各种应用中广泛使用,包括制造活性药物成分 (Pennington et al., 2015)。

研究溶剂粘度和相互作用:这种化合物的衍生物可用于研究温度诱导的溶剂粘度和自旋探针与离子液体之间的相互作用 (Strehmel et al., 2008)。

化学转化:它被广泛用于从合成到聚合物化学的各种化学转化中。由于经济和环境问题,TEMPO的回收和再利用非常重要 (Beejapur et al., 2019)。

与金属离子形成络合物:这种化合物用于制备和研究金属离子与稳定自由基之间的络合物,其中一些显示出温度相关的相互作用 (Weissgerber & Schwarzhans, 1976)。

安全和危害

未来方向

While specific future directions for 3,3,5,5-Tetramethylpiperidine were not found, it is noted that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

3,3,5,5-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBPDGCJJZXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566418 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,5,5-Tetramethylpiperidine | |

CAS RN |

1195-56-8 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

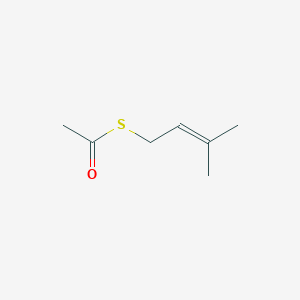

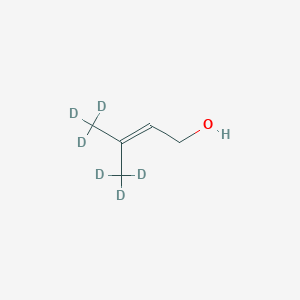

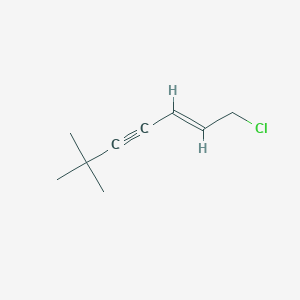

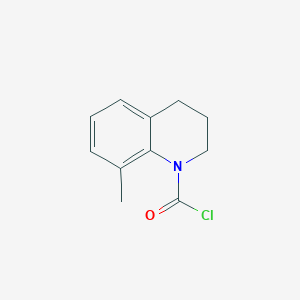

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

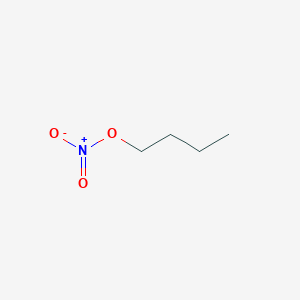

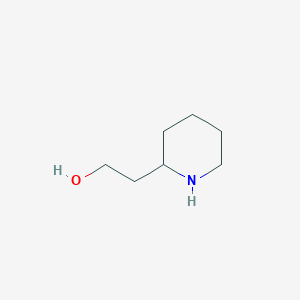

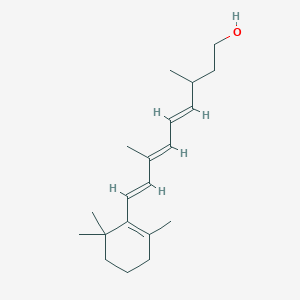

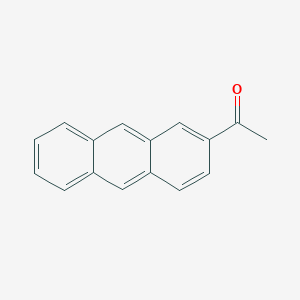

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。